molecular formula C19H21N5O B7180027 N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(4-pyrazol-1-ylphenyl)acetamide

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(4-pyrazol-1-ylphenyl)acetamide

Cat. No.: B7180027
M. Wt: 335.4 g/mol
InChI Key: MSFGDKIMHMFBCX-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(4-pyrazol-1-ylphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a pyrazole ring, and a phenylacetamide moiety substituted with another pyrazole ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(4-pyrazol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(21-18-13-17(22-23-18)15-4-1-2-5-15)12-14-6-8-16(9-7-14)24-11-3-10-20-24/h3,6-11,13,15H,1-2,4-5,12H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFGDKIMHMFBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(4-pyrazol-1-ylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Cyclopentyl group introduction: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Coupling with phenylacetamide: The final step involves coupling the pyrazole derivative with phenylacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(4-pyrazol-1-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(4-pyrazol-1-ylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(4-pyrazol-1-ylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(4-pyrazol-1-ylphenyl)acetamide analogs: Compounds with similar structures but different substituents on the pyrazole or phenyl rings.

    Other pyrazole derivatives: Compounds containing the pyrazole ring but with different functional groups or side chains.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

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